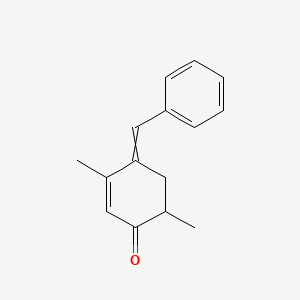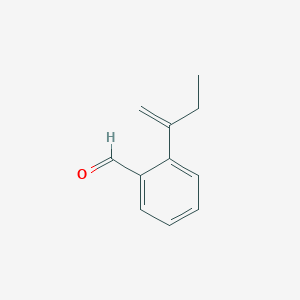
Benzaldehyde, 2-(1-methylenepropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 2-(1-methylenepropyl)- is an organic compound with a unique structure that includes a benzene ring substituted with a formyl group and a 1-methylenepropyl group. This compound is part of the aromatic aldehyde family and is known for its distinctive properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-(1-methylenepropyl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with an appropriate alkylating agent under controlled conditions. For instance, the use of a stable aluminum hemiaminal as a tetrahedral intermediate can facilitate the cross-coupling with organometallic reagents, leading to the formation of substituted benzaldehydes .
Industrial Production Methods
Industrial production of Benzaldehyde, 2-(1-methylenepropyl)- often involves the oxidation of toluene derivatives in the presence of catalysts. The process typically requires precise control of temperature and pressure to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzaldehyde, 2-(1-methylenepropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction converts the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzaldehydes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 2-(1-methylenepropyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antifungal and antimicrobial properties.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 2-(1-methylenepropyl)- involves its interaction with cellular components. It can disrupt cellular antioxidation systems, leading to oxidative stress and inhibition of microbial growth. This compound targets enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox balance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde: The simplest aromatic aldehyde with a benzene ring and a formyl group.
Benzyl alcohol: A primary alcohol derived from the reduction of benzaldehyde.
Benzoic acid: A carboxylic acid formed from the oxidation of benzaldehyde.
Uniqueness
Benzaldehyde, 2-(1-methylenepropyl)- is unique due to the presence of the 1-methylenepropyl group, which imparts distinct chemical and physical properties. This structural variation allows for different reactivity and applications compared to its simpler counterparts .
Eigenschaften
CAS-Nummer |
682748-22-7 |
|---|---|
Molekularformel |
C11H12O |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
2-but-1-en-2-ylbenzaldehyde |
InChI |
InChI=1S/C11H12O/c1-3-9(2)11-7-5-4-6-10(11)8-12/h4-8H,2-3H2,1H3 |
InChI-Schlüssel |
KQCUVBPNCZFQLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C)C1=CC=CC=C1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane](/img/structure/B12533476.png)

![7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B12533487.png)
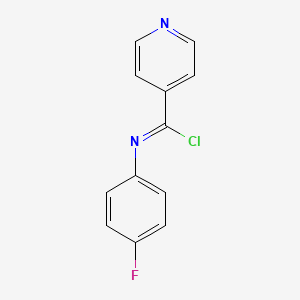
![4,4'-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid](/img/structure/B12533500.png)
![3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B12533511.png)
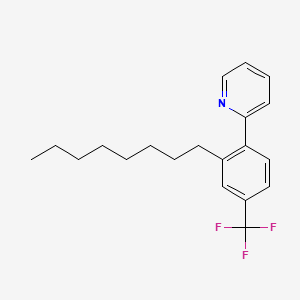
![N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-nitrobenzamide](/img/structure/B12533534.png)
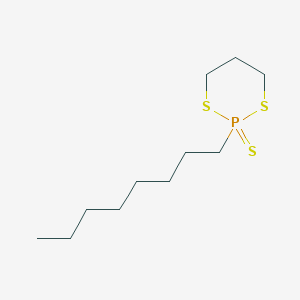
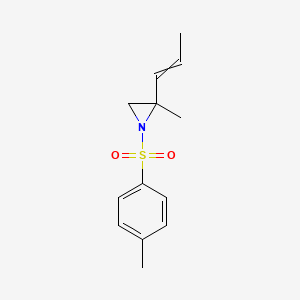

![1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12533580.png)
![4-(4'-Acetyl[1,1'-biphenyl]-4-yl)thiophene-2-carboxylic acid](/img/structure/B12533581.png)
